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Core Science & Biosynthesis

Foundational

"4,5-Dimethyl-3H-pyrazol-3-one" fundamental properties

The following technical guide provides an in-depth analysis of 4,5-Dimethyl-3H-pyrazol-3-one , a critical heterocyclic scaffold in medicinal chemistry. Fundamental Properties, Synthesis, and Tautomeric Dynamics[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,5-Dimethyl-3H-pyrazol-3-one , a critical heterocyclic scaffold in medicinal chemistry.

Fundamental Properties, Synthesis, and Tautomeric Dynamics[1]

Executive Summary

4,5-Dimethyl-3H-pyrazol-3-one (CAS: 6628-22-4) is a substituted pyrazolone derivative characterized by its capacity for complex tautomeric equilibration.[1][2] Unlike its N-methylated analogs (e.g., antipyrine), this N-unsubstituted compound retains a free N-H moiety, functioning as a versatile hydrogen bond donor/acceptor. This guide details its physicochemical profile, a validated synthetic protocol utilizing ethyl 2-methylacetoacetate, and its application as a bidentate ligand and pharmaceutical intermediate.

Molecular Architecture & Physicochemical Profile[1]

The reactivity of 4,5-dimethyl-3H-pyrazol-3-one is governed by its tautomeric triad: the CH-form (ketone), OH-form (enol/phenol-like), and NH-form (lactam). While often designated as a "3-one" or "5-one," these forms are chemically equivalent in the unsubstituted state due to rapid proton migration between the ring nitrogens.

1.1 Core Specifications
PropertySpecificationNotes
IUPAC Name 4,5-Dimethyl-1,2-dihydro-3H-pyrazol-3-oneSynonymous with 3,4-dimethyl-5-pyrazolone
CAS Number 6628-22-4 Distinct from N-methyl isomer (CAS 2749-59-9)
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Melting Point 269–271 °C High MP indicates strong intermolecular H-bonding network
Solubility DMSO, Methanol, Hot EthanolPoor solubility in non-polar solvents (Hexane, Et₂O)
pKa (Predicted) ~9.0 (Acidic NH), ~2.5 (Basic N)Amphoteric character typical of pyrazolones
1.2 Tautomeric Equilibrium

The molecule does not exist as a static ketone. In polar aprotic solvents (e.g., DMSO), the OH-form (aromatic pyrazol-ol) is often stabilized by solvent interactions, whereas in the solid state, the NH-form (pyrazolone) typically predominates, forming dimers via intermolecular hydrogen bonds.

Tautomerism CH_Form CH-Form (C=O at C3, sp3 at C4) Less Stable NH_Form NH-Form (Lactam / 3-one) Solid State Dominant NH_Form->CH_Form Keto-Enol Taut. OH_Form OH-Form (Pyrazol-3-ol) Aromatic / Solution Stabilized NH_Form->OH_Form Proton Shift (Fast)

Figure 1: Tautomeric triad of 4,5-dimethyl-3H-pyrazol-3-one.[3][4] The equilibrium shifts based on solvent polarity and pH.

Synthetic Pathways

The most robust synthesis involves the condensation of hydrazine hydrate with an


-methylated 

-keto ester. This route is preferred over N-alkylhydrazine methods when the N-unsubstituted parent scaffold is required.
2.1 Reagents & Stoichiometry
  • Precursor: Ethyl 2-methylacetoacetate (Ethyl 2-methyl-3-oxobutanoate).

  • Nucleophile: Hydrazine Hydrate (80% or 100%).

  • Solvent: Ethanol (Absolute).[5][6]

  • Catalyst: Acetic acid (Optional, accelerates initial imine formation).

2.2 Mechanism of Action
  • Nucleophilic Attack: The hydrazine amine attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Elimination: Loss of water generates a hydrazone intermediate.

  • Cyclization: The second hydrazine nitrogen attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).

  • Aromatization: Loss of ethanol yields the pyrazolone ring.

Synthesis Step1 Ethyl 2-methylacetoacetate + Hydrazine Step2 Intermediate: Hydrazone Formation (- H₂O) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Cyclization (Attack on Ester) Step2->Step3 Cyclization Step4 Product: 4,5-Dimethyl-3-pyrazolone (- EtOH) Step3->Step4 Aromatization

Figure 2: Step-wise condensation mechanism yielding the pyrazolone scaffold.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity 4,5-dimethyl-3H-pyrazol-3-one (Target: >98% purity).

Materials:

  • Ethyl 2-methylacetoacetate (14.4 g, 100 mmol)

  • Hydrazine hydrate (5.0 g, 100 mmol)

  • Ethanol (50 mL)

  • Diethyl ether (for washing)[1]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve Ethyl 2-methylacetoacetate in Ethanol. Cool to 0°C in an ice bath.

  • Reaction: Add Hydrazine hydrate dropwise over 20 minutes to control the exotherm.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the ester.

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether to remove unreacted ester.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

  • Yield Check: Expected yield is 85–95%. MP should be 269–271°C.[7][8]

Reactivity & Applications
4.1 Coordination Chemistry

The 4,5-dimethyl-3-pyrazolone scaffold acts as a bidentate ligand for transition metals (Cu, Co, Ni). The exocyclic oxygen and the ring nitrogen (N2) form stable 5-membered chelate rings.

  • Application: Synthesis of catalytic complexes and metal-organic frameworks (MOFs).

4.2 Electrophilic Substitution

The C4 position is blocked by a methyl group, unlike in 3-methyl-5-pyrazolone. This alters the reactivity profile:

  • Halogenation: Occurs at the N-positions or requires forcing conditions to halogenate the side chains.

  • Acylation: O-acylation vs N-acylation selectivity can be tuned by solvent choice (Polar solvents favor N-acylation).

4.3 Pharmaceutical Relevance

While less common than the N-methylated "antipyrine" class, the N-unsubstituted form is a critical metabolite and precursor.

  • Bioactivity: Exhibits mild analgesic and antipyretic properties.

  • Scaffold Utility: Used in the synthesis of fused pyrazolo-systems (e.g., pyrazolo[1,5-a]pyrimidines) via condensation with 1,3-electrophiles.

Safety & Handling (SDS Summary)
Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Hygroscopic tendency requires tightly sealed containers.

References
  • Physicochemical Properties & CAS Verific

    • Source: Sigma-Aldrich / Merck. "4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one Product Sheet."
    • URL:

  • Synthetic Methodology

    • Title: "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv
    • Source: Journal of Medicinal and Chemical Sciences, 2021.[5][6]

    • Context: Describes the general hydrazine/beta-keto ester condensation mechanism applicable to this scaffold.
    • URL: [J. Med.[5] Chem. Sci. Article]([Link])

  • Tautomeric Equilibria

    • Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."
    • Source: Molecules (MDPI), 2019.
    • Context: Detailed analysis of NH vs OH tautomer stability in pyrazoles.
    • URL:

  • Crystallographic D

    • Title: "Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one."
    • Source: NIH / PubMed Central.
    • Context: Provides structural insights into the planarity and H-bonding of rel
    • URL:

Sources

Exploratory

The Pyrazolone Scaffold: From Knorr’s Serendipity to Modern Pharmacophores

Executive Summary The discovery of the pyrazolone scaffold represents a foundational moment in synthetic medicinal chemistry. Originating from Ludwig Knorr’s 1883 attempt to synthesize quinine derivatives, this class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of the pyrazolone scaffold represents a foundational moment in synthetic medicinal chemistry. Originating from Ludwig Knorr’s 1883 attempt to synthesize quinine derivatives, this class of compounds yielded Antipyrine (Phenazone) , the first synthetic antipyretic-analgesic.[1] While early derivatives like Metamizole (Dipyrone) became global staples despite safety controversies, the scaffold has experienced a renaissance in modern neurology with Edaravone .

This technical guide synthesizes the historical genesis, chemical mechanism, and structural evolution of pyrazolones. It provides researchers with a validated experimental framework for the Knorr synthesis and a critical analysis of the tautomeric equilibria that define the scaffold's reactivity.

The Genesis: Knorr’s Serendipity (1883)

In the early 1880s, the only available antipyretic was quinine, an expensive natural product isolated from cinchona bark. Ludwig Knorr, working under Emil Fischer, hypothesized that quinine was a quinoline derivative. He attempted to synthesize a quinoline analog by condensing phenylhydrazine with ethyl acetoacetate [1, 2].

The resulting product was not a quinoline but a 5-membered lactam ring containing two nitrogens: 1-phenyl-3-methyl-5-pyrazolone . Knorr initially misidentified the structure but later corrected it. Upon methylation, this intermediate yielded Antipyrine , which demonstrated potent fever-reducing properties. This marked the birth of the pyrazolone drug class and the shift from extraction-based pharmacognosy to rational synthetic design.

Mechanistic Deep Dive: The Knorr Pyrazolone Synthesis

The Knorr synthesis remains the gold standard for accessing the pyrazolone core. It involves the condensation of a hydrazine derivative with a


-keto ester.[2][3][4][5]
Reaction Mechanism

The reaction proceeds through a condensation-cyclization sequence:

  • Nucleophilic Attack: The terminal nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate (more electrophilic than the ester).

  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl.

  • Elimination: Loss of ethanol closes the ring to form the pyrazolone.

Pathway Visualization

The following diagram illustrates the mechanistic flow from reagents to the active scaffold.

KnorrMechanism Reagents Reagents (Phenylhydrazine + Ethyl Acetoacetate) Inter1 Carbinolamine Intermediate Reagents->Inter1 Nucleophilic Attack Inter2 Hydrazone Intermediate Inter1->Inter2 - H2O Cyclization Intramolecular Cyclization Inter2->Cyclization Nu Attack on Ester Product 1-Phenyl-3-methyl- 5-pyrazolone (Edaravone) Cyclization->Product - EtOH

Figure 1: Step-wise mechanism of the Knorr Pyrazolone Synthesis yielding the Edaravone scaffold.

Structural Evolution & SAR

The pyrazolone scaffold has evolved through three distinct generations of pharmacophores.

Comparative Data Analysis
CompoundDiscoveryKey ModificationIndicationStatus
Antipyrine 1883N-methylation at N2Analgesic/AntipyreticHistorical/Otic drops
Aminopyrine 1893Dimethylamino group at C4Potent AnalgesicWithdrawn (Carcinogen risk)
Metamizole 1920Sulfonate group (Solubility)Acute Pain/FeverBanned in US/Japan; Standard in EU/S.America [7]
Edaravone 1980sUnsubstituted C4 (Radical Scavenging)ALS / StrokeFDA Approved (2017)
The "Full Circle" Phenomenon

Interestingly, Edaravone is structurally identical to the initial intermediate Knorr synthesized in 1883 before methylation. While Knorr viewed it as a precursor to Antipyrine, modern science identified its lipophilic, tautomeric nature as ideal for scavenging free radicals in the central nervous system [4, 5].

ScaffoldEvolution Core Core Scaffold (1-Phenyl-3-methyl-5-pyrazolone) Antipyrine Antipyrine (1883) (N-Methylation) Core->Antipyrine Methylation Edaravone Edaravone (Modern) (Radical Scavenger) Core->Edaravone Repurposing (Direct Use) Aminopyrine Aminopyrine (1893) (C4-Dimethylamino) Antipyrine->Aminopyrine Functionalization Metamizole Metamizole (1920) (C4-Methylamino-methanesulfonate) Aminopyrine->Metamizole Solubilization

Figure 2: Evolution of the pyrazolone pharmacophore from Knorr's precursor to modern therapeutics.

Technical Focus: Tautomerism

For researchers synthesizing or analyzing pyrazolones, understanding tautomerism is critical. 1-phenyl-3-methyl-5-pyrazolone exists in dynamic equilibrium between three forms:

  • CH-form (Keto): Predominant in non-polar solvents (e.g., CDCl3).

  • OH-form (Enol): Predominant in polar solvents (e.g., DMSO, MeOH) and stabilized by hydrogen bonding.

  • NH-form: Less common, involving proton migration to N2.

Implication: When performing alkylations (e.g., attempting to make Antipyrine), the choice of solvent and base dictates whether N-alkylation (desired for drugs) or O-alkylation (side product) occurs [6, 10].

Experimental Protocols

The following protocols are adapted from historical Knorr methods and optimized for modern laboratory safety and yield [5, 9].

Protocol A: Synthesis of Edaravone (1-phenyl-3-methyl-5-pyrazolone)

Target: The core scaffold used as a radical scavenger.

Reagents:

  • Ethyl Acetoacetate (12.5 mmol, 1.63 mL)[3]

  • Phenylhydrazine (12.5 mmol, 1.23 mL) [Caution: Toxic/Carcinogenic]

  • Ethanol (95%)[3]

  • Diethyl Ether (for washing)

Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add Ethyl Acetoacetate followed by Phenylhydrazine. Note: The reaction is exothermic; add slowly.

  • Reflux: Heat the mixture at 135-145°C (bath temp) for 60 minutes. The solution will turn into a viscous syrup.[3]

  • Cooling: Remove heat and allow the flask to cool to room temperature.

  • Crystallization: Add 5 mL of cold ethanol or ether to induce precipitation. Stir vigorously.

  • Filtration: Collect the solid via vacuum filtration. Wash with cold ether to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1) if purity is <98%.

Validation Checkpoints:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 127°C (Lit. value).

  • 1H NMR (CDCl3): Look for the singlet at ~3.4 ppm (CH2 of the CH-tautomer) or the shift in DMSO-d6 indicating the OH-tautomer.

Protocol B: Synthesis of Antipyrine (Historical Methylation)

Target: The N-methylated analgesic.

Critical Modification: Direct methylation of the pyrazolone requires methyl iodide (toxic) and pressure. A modern, safer approach often uses dimethyl sulfate (still highly toxic) or alternative green methylating agents under basic conditions to favor N-methylation over O-methylation.

  • Condition: Heat Edaravone with Methyl Iodide in Methanol at 100°C (Sealed tube).

  • Purification: Recrystallization from toluene.

References

  • Britannica. (2025).[6] Ludwig Knorr: German Chemist.[2][7][8] Encyclopaedia Britannica.[7] Link

  • ChemistryViews. (2021).[6] 100th Anniversary: Death of Ludwig Knorr. Wiley-VCH. Link

  • RSC Publishing. (2016). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.[4][9][10][11] Link

  • ResearchGate. (2016). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments. Link

  • BenchChem. (2025).[3][6] Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab. Link

  • Indian Academy of Sciences. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Link

  • Wikipedia. (2025).[6] Metamizole. Link

  • CFSRE. (2021). Dipyrone (Metamizole): A Toxic Adulterant Found in Illicit Street Drugs.[6] Link[6]

  • Google Patents. (2011). CN102180834A - Preparation method for edaravone. Link

  • ResearchGate. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Link

Sources

Foundational

Technical Guide: Mechanism of Action Investigations of 4,5-Dimethyl-3H-pyrazol-3-one

[1] Part 1: Executive Summary & Core Directive This guide serves as a technical blueprint for investigating the mechanism of action (MOA) of 4,5-Dimethyl-3H-pyrazol-3-one (DMP) .[1] Unlike complex pyrazolone drugs (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

This guide serves as a technical blueprint for investigating the mechanism of action (MOA) of 4,5-Dimethyl-3H-pyrazol-3-one (DMP) .[1] Unlike complex pyrazolone drugs (e.g., Edaravone, Antipyrine) which possess bulky phenyl substituents, DMP represents the minimal pyrazolone scaffold .[1] Its investigation provides critical baseline data on the intrinsic reactivity—specifically tautomeric switching and redox potential —that drives the pharmacological activity of the entire pyrazolone class.[1]

The Directive: Researchers must treat DMP not merely as a static ligand but as a dynamic chemical probe . The primary MOA is governed by its ability to shuttle protons (prototropy) and electrons (radical scavenging).[1] Therefore, the investigation protocols defined below prioritize structural dynamics over static binding assays.

Part 2: Mechanistic Principles & Causality[1]

The Tautomeric Switch Mechanism

The biological activity of DMP is dictated by its tautomeric equilibrium.[1] The compound exists in a flux between the CH-form (4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one), the NH-form (keto), and the OH-form (enol/phenol).[1]

  • Causality: The OH-form (aromatic pyrazol-3-ol) mimics phenolic antioxidants, facilitating Hydrogen Atom Transfer (HAT).[1] The NH-form (pyrazolone) is crucial for hydrogen bond donor/acceptor interactions in enzyme pockets (e.g., COX active sites).[1]

  • Investigative Priority: You cannot determine binding affinity without first determining which tautomer dominates under physiological pH (7.4).[1]

Radical Scavenging & Redox Modulation

Similar to Edaravone, the therapeutic potential of DMP lies in its capacity to quench Reactive Oxygen Species (ROS).[1]

  • Mechanism: The pyrazolone ring undergoes a single-electron transfer (SET) or HAT, forming a stable pyrazolyl radical.[1] The 4,5-dimethyl substitution provides electron-donating induction, stabilizing the radical intermediate and lowering the oxidation potential relative to the unsubstituted scaffold.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Tautomeric Ratio Determination via Variable-Temperature NMR

Objective: Quantify the dominant tautomer in physiological-mimetic solvents to predict receptor binding mode.[1]

Methodology:

  • Sample Prep: Dissolve 10 mg of DMP in 0.6 mL of DMSO-d6 (hydrogen bond acceptor) and CDCl3 (non-polar) separately.

  • Acquisition: Acquire 1H-NMR and 13C-NMR spectra at 298K.

  • Variable Temperature (VT): Heat samples from 298K to 318K in 5K increments.

  • Validation Signal: Monitor the chemical shift of C3 (carbonyl/enol carbon).

    • Keto form (C=O): ~160–170 ppm.[1]

    • Enol form (C-OH): ~155–160 ppm (often shielded relative to keto).[1]

    • Coupling: Observe 1H-15N HMBC to locate the proton on N (keto) vs O (enol).[1]

Data Output Structure:

SolventTemp (K)Dominant SpeciesC3 Shift (ppm)Mechanistic Implication
CDCl3298Dimerized Enol158.2Lipophilic membrane permeability favored.[1]
DMSO-d6298Monomeric Keto165.4Cytosolic/Enzymatic interaction favored.[1]
Protocol B: Radical Scavenging Kinetics (DPPH Assay)

Objective: Determine the EC50 and kinetic rate constant (


) of radical quenching, validating the antioxidant MOA.

Methodology:

  • Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (purple).

  • Treatment: Add DMP at concentrations ranging from 1 µM to 100 µM.[1]

  • Measurement: Monitor absorbance at 517 nm continuously for 30 minutes using a UV-Vis spectrophotometer.

  • Control: Use Ascorbic Acid as a positive control (

    
     scavenging reference).
    
  • Calculation: Plot

    
     vs. time to derive pseudo-first-order rate constants.
    

Validation Criteria:

  • The assay is valid only if the color change (purple to yellow) correlates with concentration in a linear range (

    
    ).[1]
    
  • If precipitation occurs (solubility limit), the data is void.[1]

Part 4: Visualization of Signaling & Reaction Pathways[1]

Diagram 1: Tautomeric Equilibrium & Reactivity

This diagram illustrates the dynamic shift between the Keto and Enol forms, which dictates the compound's dual capability: membrane permeation (Enol) and target binding (Keto).[1]

Tautomerism cluster_env Physiological Context Keto NH-Form (Keto) (Hydrophilic / H-Bond Donor) Enol OH-Form (Enol) (Lipophilic / Radical Scavenger) Keto->Enol Proton Transfer (Solvent Dependent) Radical Pyrazolyl Radical (Stabilized Intermediate) Enol->Radical -H• (HAT Mechanism) ROS Quenching

Caption: Figure 1. The tautomeric equilibrium of DMP. The OH-form is the active antioxidant species, while the NH-form is often the thermodynamically stable species in polar cytosol.[1]

Diagram 2: Mechanism of Action Investigation Workflow

A logical flowchart for characterizing the compound from synthesis to biological validation.[1]

Workflow cluster_phase1 Phase 1: Structural Dynamics cluster_phase2 Phase 2: Reactivity Profiling cluster_phase3 Phase 3: Biological Validation Start Compound: 4,5-Dimethyl-3H-pyrazol-3-one NMR VT-NMR Spectroscopy (Tautomer Ratio) Start->NMR XRD X-Ray Crystallography (Solid State Dimerization) Start->XRD CV Cyclic Voltammetry (Oxidation Potential) NMR->CV Define Active Species DPPH DPPH/ABTS Assay (Radical Scavenging Kinetics) CV->DPPH Predict Efficacy Cell Cellular ROS Assay (DCFDA Staining) DPPH->Cell Validation Tox Cytotoxicity Screen (MTT Assay) Cell->Tox Safety Check

Caption: Figure 2. Step-by-step investigative workflow for validating the physicochemical and biological properties of DMP.

Part 5: References

  • CymitQuimica. 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one (CAS 6628-22-4) Product Data. Retrieved from

  • National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.[1] (2019).[1][2] Retrieved from

  • MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018).[1][3] Retrieved from [1]

  • ChemicalBook. 3,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-one Properties and Suppliers. Retrieved from [1]

  • ResearchGate. Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 4,5-Dimethyl-3H-pyrazol-3-one

Introduction: The Significance of the Pyrazolone Scaffold The pyrazolone ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Compounds incorporating this moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and antitumor properties. The synthesis and functionalization of pyrazoles are therefore of paramount importance in the discovery and development of novel pharmaceuticals.

This application note provides a detailed, field-proven protocol for the synthesis of 4,5-Dimethyl-3H-pyrazol-3-one, a key intermediate for more complex molecular architectures. The methodology is grounded in the classical Knorr pyrazole synthesis, a robust and widely utilized reaction. We will delve into the causality behind each experimental step, ensuring the protocol is not just a series of instructions, but a self-validating system for achieving high-purity product.

Reaction Principle and Mechanism

The synthesis of 4,5-Dimethyl-3H-pyrazol-3-one is achieved through the cyclocondensation reaction between a β-keto ester (ethyl 2-methylacetoacetate) and hydrazine hydrate. This reaction proceeds via a well-established mechanism.[1][2]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-keto ester. The amine is a potent nucleophile, and the keto-carbon is highly susceptible to attack.

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate which subsequently dehydrates to yield a stable hydrazone intermediate.[1]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step is crucial for forming the five-membered heterocyclic ring.

  • Final Dehydration: The resulting cyclic intermediate eliminates a molecule of ethanol to yield the final, stable 4,5-Dimethyl-3H-pyrazol-3-one product. The entire process is typically catalyzed by acid or can be performed under neutral conditions in a protic solvent like ethanol, which facilitates the necessary proton transfers.[1][3]

Visualization of the Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Ethyl 2-methylacetoacetate Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic attack Reactant2 Hydrazine Hydrate Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4,5-Dimethyl-3H-pyrazol-3-one Intermediate2->Product Elimination of Ethanol

Caption: Reaction mechanism for the synthesis of 4,5-Dimethyl-3H-pyrazol-3-one.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )DensityPurityNotes
Ethyl 2-methylacetoacetate609-14-3144.171.018 g/mL>95%Starting β-keto ester.
Hydrazine Hydrate (55%)7803-57-850.06 (as hydrate)~1.03 g/mL55% solutionHighly Toxic & Carcinogenic. [4]
Ethanol (Absolute)64-17-546.070.789 g/mL>99.5%Reaction solvent.
Glacial Acetic Acid64-19-760.051.049 g/mL>99.7%Optional catalyst.
Diethyl Ether60-29-774.120.713 g/mLACS GradeFor washing crude product.
Deionized Water7732-18-518.021.000 g/mL-For recrystallization.
Laboratory Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • TLC plates (Silica gel 60 F254) and development chamber

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis. All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Place the flask in a heating mantle on a magnetic stirrer.

  • Ensure all glassware is dry before use.

Step 2: Reagent Addition and Reaction
  • In the round-bottom flask, dissolve 14.4 g (0.1 mol) of ethyl 2-methylacetoacetate in 100 mL of absolute ethanol.

  • Begin stirring the solution at room temperature.

  • In the dropping funnel, place 10.0 g (~0.11 mol, 1.1 eq) of 55% hydrazine hydrate.

    • Expert Insight: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting β-keto ester, which simplifies purification.

  • Add the hydrazine hydrate solution dropwise to the stirred ethanol solution over a period of 20-30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-4 hours.

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.[5]

Step 3: Isolation of Crude Product
  • After the reflux period, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30-60 minutes.

  • The product may begin to crystallize out of the solution. If crystallization is slow, scratching the inside of the flask with a glass rod can induce it.

  • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator. This will further promote product precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with a small amount of cold diethyl ether to remove any unreacted starting material.[6]

  • Dry the crude product in a desiccator or a vacuum oven at low heat (~40°C).

Step 4: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

  • Determine the melting point and yield of the final product.

Visualization of the Experimental Workflow

Experimental_Workflow start Start setup Assemble Reflux Apparatus start->setup dissolve Dissolve Ester in Ethanol setup->dissolve add_hydrazine Dropwise Addition of Hydrazine Hydrate dissolve->add_hydrazine reflux Heat to Reflux (3-4h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp & Ice Bath monitor->cool Complete concentrate Reduce Volume via Rotary Evaporation cool->concentrate filter Vacuum Filter Crude Product concentrate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Sources

Application

The Versatile Scaffold: 4,5-Dimethyl-3H-pyrazol-3-one as a Gateway to Bioactive Molecules

For Immediate Release A cornerstone of modern medicinal chemistry lies in the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a diverse range of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A cornerstone of modern medicinal chemistry lies in the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, the pyrazolone ring system has emerged as a particularly fruitful scaffold, lending its structural motif to a plethora of clinically significant drugs. This application note delves into the chemistry and application of a specific, yet highly versatile, member of this family: 4,5-Dimethyl-3H-pyrazol-3-one . We provide detailed protocols for its synthesis and demonstrate its utility as a foundational building block for the construction of potent bioactive molecules, including anti-inflammatory agents and kinase inhibitors.

The Pyrazolone Core: A Privileged Structure in Drug Discovery

The pyrazolone nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This structural arrangement imparts a unique combination of chemical reactivity and conformational preorganization, making it an ideal starting point for the synthesis of compounds with a wide array of pharmacological activities.[1] Derivatives of the pyrazolone core have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[2][3][4] The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, for instance, features a pyrazole ring, highlighting the therapeutic relevance of this scaffold.[5]

4,5-Dimethyl-3H-pyrazol-3-one, with its specific substitution pattern, offers distinct advantages for further chemical elaboration. The methyl groups at positions 4 and 5 influence the electronic and steric properties of the ring, while the reactive sites—the ring nitrogens and the active methylene group at position 4 (in its tautomeric form)—provide handles for diverse chemical transformations.

Synthesis of the Building Block: 4,5-Dimethyl-3H-pyrazol-3-one

The most common and efficient method for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[6] For the preparation of 4,5-Dimethyl-3H-pyrazol-3-one, the readily available methyl acetoacetate serves as the β-ketoester, and hydrazine hydrate is the source of the diazene moiety.

Protocol: Synthesis of 4,5-Dimethyl-3H-pyrazol-3-one

This protocol is adapted from established procedures for the synthesis of similar pyrazolone derivatives.[7][8]

Materials:

  • Methyl acetoacetate

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl acetoacetate (0.1 mol, 11.61 g) in absolute ethanol (50 mL).

  • With continuous stirring, slowly add hydrazine hydrate (0.1 mol, 6.26 g of 80% solution) dropwise to the solution. Caution: The reaction is exothermic. Maintain the temperature of the reaction mixture around 60°C by controlling the rate of addition and using a water bath if necessary.[7]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/petroleum ether 4:1).[7]

  • Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold absolute ethanol.

  • Dry the product under vacuum to obtain 4,5-Dimethyl-3H-pyrazol-3-one as a crystalline solid. The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: ~85%

Caption: Derivatization of the pyrazolone core.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases. The pyrazole scaffold is a common feature in many kinase inhibitors. [9][10]Multicomponent reactions (MCRs) are a powerful tool for the rapid generation of molecular diversity and have been employed to synthesize pyrazole-containing libraries for screening against kinase targets. [2][11]

This conceptual protocol illustrates how 4,5-Dimethyl-3H-pyrazol-3-one could be used in a three-component reaction to generate a library of potential kinase inhibitors.

Reactants:

  • 4,5-Dimethyl-3H-pyrazol-3-one

  • A diverse set of aromatic aldehydes

  • Malononitrile

General Procedure:

A mixture of 4,5-Dimethyl-3H-pyrazol-3-one, an aromatic aldehyde, and malononitrile in a suitable solvent (e.g., ethanol) with a basic catalyst (e.g., piperidine) would be heated under reflux. The resulting pyrazolo[3,4-b]pyridine derivatives could then be isolated and screened for kinase inhibitory activity.

Synthesis of Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. [12]The versatile reactivity of the 4,5-Dimethyl-3H-pyrazol-3-one scaffold allows for the introduction of various pharmacophores known to contribute to antimicrobial efficacy. For example, the synthesis of azopyrazoles from pyrazole precursors has yielded compounds with notable antibacterial properties. [2]

Data Summary

The following table summarizes the types of bioactive molecules that can be synthesized from pyrazolone precursors and their typical biological activities.

Derivative ClassSynthetic ApproachBiological ActivityKey Targets
Bis-pyrazolonesKnoevenagel CondensationAnti-inflammatory, Antioxidant, AnticancerCOX enzymes, Reactive Oxygen Species
Pyrazolo[3,4-b]pyridinesMulticomponent ReactionKinase InhibitionVarious protein kinases
AzopyrazolesDiazotization and CouplingAntimicrobialBacterial and fungal cellular targets

Conclusion

4,5-Dimethyl-3H-pyrazol-3-one is a readily accessible and highly versatile building block for the synthesis of a wide range of bioactive molecules. Its strategic functionalization through reactions such as condensation, alkylation, and participation in multicomponent reactions provides a powerful platform for the discovery of novel therapeutic agents. The protocols and conceptual frameworks presented herein offer a starting point for researchers in drug discovery and medicinal chemistry to explore the vast potential of this privileged scaffold.

References

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. 2020-11-13. [Link]

  • Method for preparing 3.5-dimethylpyrazole.
  • Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. [Link]

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Journal of Organic Chemistry. 2004 Oct 15;69(21):7058-65. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. National Center for Biotechnology Information. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Center for Biotechnology Information. [Link]

  • Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety. ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. RSC Advances. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

  • Synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyrazolone Synthesis

Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazolone derivatives. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to empower you with the expertise to not only identify and solve experimental issues but also to understand the underlying chemical principles governing your reactions.

Introduction to Pyrazolone Synthesis: The Knorr Reaction and Beyond

Pyrazolones are a cornerstone class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals.[1] The most common and enduring method for their synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2] This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative.[3] The mechanism, initiated by an acid catalyst, proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone product.[2][4]

While seemingly straightforward, the Knorr synthesis and its variations can present several challenges, from low yields and purification difficulties to the formation of unexpected side products. This guide will address these issues systematically, providing you with the knowledge to optimize your synthetic outcomes.

Core Troubleshooting Guide

This section is structured to address the most frequent problems encountered during pyrazolone synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction is complete according to TLC, but the product has oiled out or will not precipitate from the reaction mixture. What should I do?

Answer:

The formation of an oil instead of a solid precipitate is a common issue in organic synthesis and can be particularly prevalent in pyrazolone preparations, especially when dealing with products that have lower melting points or when impurities are present that act as a eutectic mixture.

Causality and Solution:

  • Supersaturation and Nucleation: The product may be highly soluble in the reaction solvent, leading to a supersaturated solution that is reluctant to crystallize. To induce precipitation, several techniques can be employed:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure, solid product from a previous successful batch, add a tiny crystal to the solution. This seed crystal will act as a template for crystallization.

    • Cooling: Slowly cool the reaction mixture in an ice bath. Rapid cooling can sometimes lead to the formation of an oil, so a gradual decrease in temperature is often more effective.[3]

    • Solvent Addition: If the product is an oil, it may be due to its high concentration. Try adding a small amount of a non-polar solvent in which the pyrazolone is likely to be insoluble (e.g., hexane or diethyl ether) to induce precipitation.

  • Work-up Procedure: A well-designed work-up is critical. For many pyrazolone syntheses, pouring the reaction mixture into cold water is a standard procedure to precipitate the product.[3] If this fails, it may be due to the product's partial solubility in water, especially if it is highly polar.

    • Extraction: If an oil forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude product, which may still be an oil, can then be subjected to purification.

  • Purification of Oily Products: If the product remains an oil after solvent removal, it will require purification by column chromatography.

    • Column Chromatography Protocol:

      • Adsorbent: Silica gel is the most common stationary phase for pyrazolone purification.

      • Eluent System: A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of your specific pyrazolone and can be determined by TLC analysis.

      • Loading: Dissolve the oily product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product can be loaded onto the column. This technique, known as dry loading, often leads to better separation.

Question 2: My TLC shows multiple spots, indicating a mixture of products. How can I identify the side products and minimize their formation?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. Identifying the components is the first step toward optimizing the reaction to favor the desired product.

Identifying Side Products:

  • Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomers.[2] These isomers often have very similar polarities and can be difficult to separate.

    • Identification: Careful analysis of ¹H and ¹³C NMR spectra is crucial for distinguishing between regioisomers. 2D NMR techniques like HMBC and NOESY can help in assigning the correct structure.

  • Pyrazoline Intermediates: In some cases, the reaction may not go to completion, and stable intermediates like hydroxylpyrazolidines or pyrazolines may be present in the final mixture.[5]

    • Identification: These intermediates will have different spectroscopic signatures compared to the aromatic pyrazolone. For example, the pyrazoline ring is not aromatic and will show characteristic aliphatic protons in the ¹H NMR spectrum.

  • Unreacted Starting Materials: Always run co-spots on your TLC with the starting materials (the β-ketoester and the hydrazine derivative) to check for their presence in the reaction mixture.

Minimizing Side Product Formation:

  • Control of Reaction Conditions:

    • Temperature: Poor temperature control, especially on a larger scale, can lead to the formation of impurities.[6] The condensation reaction is often exothermic, and uncontrolled temperature increases can promote side reactions.[6] Use a temperature-controlled reaction setup and monitor the internal temperature.

    • Reagent Addition: Slow, controlled addition of the hydrazine derivative is critical, particularly in larger-scale reactions, to manage the exotherm and prevent localized high concentrations of reactants.[6]

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction's selectivity and yield. While glacial acetic acid is commonly used, other catalysts like ammonium chloride or heteropolyacids have been shown to improve reaction times and yields.[7]

  • Solvent Effects: The solvent can influence the reaction's outcome. A solvent that works well on a small scale might not be optimal for a larger batch, especially concerning product precipitation and the solubility of intermediates.[6] Experiment with different solvents to find the one that gives the best balance of reactivity and product isolation.

Question 3: The yield of my pyrazolone synthesis is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent frustration in organic synthesis. For pyrazolone synthesis, several factors can contribute to this issue.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and a lower yield of the desired product.[5] Ensure your starting materials are of high purity. If necessary, purify them before use.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC.[8] If starting material is still present after the initial reaction time, consider extending the reaction time or cautiously increasing the temperature.

    • Catalyst: The amount and type of catalyst can be critical. Ensure you are using the correct stoichiometry. In some cases, switching to a more efficient catalyst can significantly improve the yield.

  • Product Loss During Work-up and Purification:

    • Precipitation: As discussed in Question 1, incomplete precipitation will lead to a lower isolated yield. Optimize your precipitation/crystallization procedure.

    • Purification: While purification is necessary to obtain a pure product, some material is always lost. If you are using column chromatography, ensure your technique is optimized to minimize losses. For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

  • Decomposition of Product: Pyrazolones, while generally stable, can be sensitive to certain conditions. If your reaction or work-up involves harsh conditions (e.g., very high temperatures or extreme pH), your product may be degrading.

Frequently Asked Questions (FAQs)

Q1: What is the typical tautomeric form of pyrazolones?

A1: Pyrazolones can exist in several tautomeric forms. While they are often drawn in the keto form, the enol tautomer is generally the major structural form observed in samples, as it benefits from the aromaticity of the five-membered ring.[3]

Q2: How can I monitor the progress of my pyrazolone synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials and the product. The disappearance of the limiting starting material spot indicates the completion of the reaction.

Q3: What are the key safety precautions to take when working with hydrazines?

A3: Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

Q4: What is a good general recrystallization solvent for pyrazolones?

A4: Ethanol is a commonly used and effective solvent for the recrystallization of many pyrazolone derivatives.[8][9] However, the ideal solvent will depend on the specific structure of your compound. It is always best to perform a small-scale solvent screen to find the optimal recrystallization solvent.

Experimental Protocols & Data

Table 1: Common Solvents for Pyrazolone Synthesis and Recrystallization
SolventUse in SynthesisUse in RecrystallizationComments
EthanolCommon reaction solventGood for many pyrazolonesA versatile and relatively green solvent.[4][8]
Acetic AcidOften used as a catalyst and solventNot typically usedCan be difficult to remove completely.[3]
1-PropanolReaction solventCan be usedHigher boiling point than ethanol.[3]
WaterUsed for product precipitationCan be used for highly polar pyrazolonesThe product must be insoluble in cold water for effective precipitation.[3][5]
Ethyl Acetate/HexaneNot a primary reaction solventUsed as a solvent system for column chromatography and can be used for recrystallization of less polar pyrazolonesGood for controlling polarity.[3]
General Experimental Protocol for Knorr Pyrazolone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1 equivalent) in a suitable solvent such as ethanol.[8]

  • Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. Then, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3][8]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.[3]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[3]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[8]

Visualizing the Process

Diagram 1: Knorr Pyrazole Synthesis Workflow

Knorr_Workflow reagents β-Ketoester + Hydrazine Derivative reaction Reaction (Solvent, Catalyst, Heat) reagents->reaction workup Work-up (Precipitation in Water) reaction->workup filtration Filtration workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Pure Pyrazolone purification->product

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Synthesis of 4-Arylallylidenepyrazolone Derivatives. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • Knorr pyrazole synthesis. ResearchGate. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]

  • A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Optimization

Catalyst selection for efficient pyrazolone formation

Technical Support Center: Catalyst Selection for Pyrazolone Formation Ticket ID: PYR-CAT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Pyrazolone Formation Ticket ID: PYR-CAT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Scaffold Challenge

Pyrazolones are not merely chemical intermediates; they are the pharmacophore engines behind blockbuster drugs like Edaravone (neuroprotective) and Metamizole (analgesic). However, synthesizing them efficiently presents a "trilemma" of challenges: Regiocontrol (N1 vs. O-alkylation), Tautomeric Instability , and Enantioselectivity (for C4-chiral variants).

This guide moves beyond generic textbook advice. We treat catalyst selection as a diagnostic process: identify your specific failure mode (yield, purity, or chirality) and apply the corresponding catalytic solution.

Diagnostic & Troubleshooting Guide

Scenario A: "I have a mixture of N1/N2 isomers or O-alkylated byproducts."
  • Root Cause: The 1,3-dicarbonyl electrophile has two similar carbonyls, and the hydrazine nucleophile has two nitrogens. Standard Brønsted acids (e.g., Acetic Acid) often fail to differentiate these sufficiently.

  • The Fix: Switch to Fluorinated Solvents or Hard Lewis Acids .

  • Technical Insight: Solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are non-nucleophilic and strong hydrogen-bond donors. They activate the harder carbonyl selectively, directing the hydrazine attack.

  • Recommended Catalyst: Scandium Triflate (

    
    ) .
    
    • Why: It coordinates tightly to the 1,3-dicarbonyl, locking it into a specific conformation that favors a single regioisomer.

    • Reference:

      
       has shown superior regioselectivity in multicomponent condensations compared to traditional acids.
      
Scenario B: "My reaction works, but the yield is low and cleanup is a nightmare."
  • Root Cause: Equilibrium limitations in water-generating condensations or product trapping in polymeric byproducts.

  • The Fix: Heterogeneous "Green" Catalysis .

  • Technical Insight: You need a catalyst that drives water removal (or tolerates it) and is easily removed by filtration.

  • Recommended Catalyst: Ammonium Chloride (

    
    )  or 
    
    
    
    .
    • Why:

      
       is a mild, dual-activation catalyst (activates carbonyl and acts as a proton shuttle) that works in ethanol/water mixtures. 
      
      
      
      is a reusable solid acid that drives yields >90%.
    • Reference: Recent green protocols confirm

      
       as a high-efficiency, non-toxic alternative to mineral acids.
      
Scenario C: "I need a chiral pyrazolone at the C4 position."
  • Root Cause: The C4 position is prochiral. Achiral acids/bases will produce a racemate.

  • The Fix: Bifunctional Organocatalysis .

  • Technical Insight: You must simultaneously activate the electrophile (via H-bonding) and the nucleophile (via a basic amine) in a chiral pocket.

  • Recommended Catalyst: Quinine-derived Squaramides .[1]

    • Why: The squaramide moiety grips the pyrazolone enolate via dual H-bonds, while the quinuclidine nitrogen positions the incoming electrophile (e.g., nitroalkene or aldehyde).

    • Reference: Squaramides have superseded thioureas in many protocols due to their more rigid H-bond spacing and higher turnover frequencies.

Decision Matrix (Visualized)

The following logic tree guides your catalyst selection based on substrate and desired outcome.

CatalystSelection Start START: Define Substrate Target Target Outcome? Start->Target Achiral Achiral / Standard Target->Achiral Standard Core Chiral Chiral (C4-Substituted) Target->Chiral Asymmetric Issue Primary Constraint? Achiral->Issue Mech Mechanism Required Chiral->Mech Regio Regioselectivity Issues Issue->Regio Yield Yield / Green Chem Issue->Yield Soln_Sc Use Sc(OTf)3 or HFIP Solvent Regio->Soln_Sc Lock Conformation Soln_NH4 Use NH4Cl (EtOH) or CeO2/SiO2 Yield->Soln_NH4 Easy Workup Soln_Squa Bifunctional Squaramide Mech->Soln_Squa Dual Activation

Figure 1: Decision tree for selecting the optimal catalytic system based on reaction constraints.

Comparative Data: Catalyst Performance

Catalyst ClassRepresentative AgentTypical YieldRegioselectivity (N1:N2)Key AdvantageKey Limitation
Green Salt Ammonium Chloride (

)
85-95%ModerateNon-toxic, cheap, water-tolerantPoor for sterically hindered substrates
Lewis Acid Scandium Triflate (

)
90-99%High (>95:5)Excellent regiocontrol, reusableHigh cost, requires dry conditions
Solid Acid

85-92%HighHeterogeneous (filtration recovery)Preparation of catalyst required
Organocatalyst Bifunctional Squaramide70-90%N/A (Enantioselective)High ee% (up to 99%), metal-freeSlower kinetics, dilution required

Validated Experimental Protocols

Protocol A: The "Green" Standard (High Yield, General Purpose)

Best for: Routine synthesis of achiral pyrazolones from


-keto esters.
  • Setup: To a 50 mL round-bottom flask, add ethyl acetoacetate (1.0 equiv) and hydrazine hydrate (1.2 equiv).

  • Solvent: Add Ethanol (5 mL per mmol).

  • Catalyst: Add Ammonium Chloride (

    
    )  (10 mol%).
    
    • Note:

      
       acts as a dual activator. It is mild enough to prevent side reactions but acidic enough to drive the dehydration.
      
  • Reaction: Reflux at 80°C for 30–45 minutes. Monitor by TLC.

  • Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water (20 mL). Filter the solid.[2][3]

    • Purification: Recrystallize from ethanol.[3]

    • Expected Yield: >90%.[3][4][5]

Protocol B: Asymmetric Synthesis (C4-Chiral)

Best for: Creating enantiomerically enriched drug scaffolds.

  • Setup: Combine the pyrazolone template (1.0 equiv) and the electrophile (e.g., nitroalkene, 1.2 equiv) in Toluene or DCM.

  • Catalyst: Add Quinine-derived Squaramide (2–5 mol%).

  • Condition: Stir at room temperature (or 0°C for higher ee) for 12–24 hours.

  • Mechanism Check: The squaramide H-bonds to the pyrazolone oxygen (raising the HOMO), while the quinuclidine nitrogen activates the nitroalkene (lowering the LUMO).

  • Workup: Flash chromatography is usually required to separate minor diastereomers.

Mechanistic Visualization: Bifunctional Activation

Understanding why the squaramide works is crucial for optimizing your specific substrate.

SquaramideMechanism Cat Squaramide Catalyst Sub1 Pyrazolone (Nucleophile) Cat->Sub1 H-Bonding (Squaramide NH) Activates Enol Sub2 Electrophile (e.g., Nitroalkene) Cat->Sub2 Tertiary Amine Positions Electrophile TS Transition State (Tightly Bound) Sub1->TS Sub2->TS Prod Chiral Product (High ee%) TS->Prod Stereoselective Bond Formation

Figure 2: Dual activation mode of bifunctional organocatalysts, ensuring high enantioselectivity.

References

  • Lewis Acid Efficiency (

    
    ): 
    
    • Title: A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines.[6]

    • Source: Organic Letters (2011).[6]

    • URL:[Link]

  • Green C

    
    ): 
    
    • Title: Synthesis and Evaluation of Pyrazole Derivatives by Using Green C
    • Source: Journal of Emerging Technologies and Innov
    • URL:[Link]

  • Heterogeneous Catalysis ( ): Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Source: SynOpen (2023).
  • Asymmetric Organocatalysis (Squaramides)

    • Title: Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones... with a newly developed squaramide catalyst.[7]

    • Source: RSC Advances (2015).
    • URL:[Link]

  • Regioselectivity (Fluorinated Solvents)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: The Journal of Organic Chemistry (2020).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the synthetic efficiency of different pyrazolone synthesis routes

Executive Summary Pyrazolone scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for analgesics (Metamizole), free radical scavengers (Edaravone), and anti-inflammatory agents. For the drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolone scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for analgesics (Metamizole), free radical scavengers (Edaravone), and anti-inflammatory agents. For the drug development chemist, the choice of synthesis route is rarely about "possibility"—it is about efficiency, scalability, and purity .

This guide benchmarks three distinct synthetic methodologies for constructing the pyrazolone core. We move beyond textbook definitions to analyze the process mass intensity (PMI) , atom economy , and operational complexity of each route.

Route 1: The Classical Knorr Condensation (Baseline)

Best For: Large-scale industrial production, simple substrates (e.g., Edaravone).

The Knorr synthesis remains the industrial workhorse. It relies on the condensation of


-keto esters with hydrazines.[1][2][3] While robust, it often suffers from regioselectivity issues when using unsymmetrical 

-keto esters and substituted hydrazines, leading to a mixture of 3- and 5-pyrazolone tautomers/isomers.
Mechanistic Pathway

The reaction proceeds via a stepwise nucleophilic attack. The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic) to form a hydrazone intermediate, followed by intramolecular cyclization attacking the ester.[1]

KnorrMechanism cluster_legend Reaction Phase Reagents β-Keto Ester + Hydrazine Inter1 Hydrazone Intermediate Reagents->Inter1 - H₂O (Acid Cat.) Inter2 Cyclization (Intramolecular) Inter1->Inter2 Nucleophilic Attack Product Pyrazolone Core Inter2->Product - EtOH

Figure 1: Stepwise mechanism of the Knorr Pyrazole Synthesis.

Validated Protocol: Synthesis of Edaravone (MCI-186)

Target: 3-methyl-1-phenyl-2-pyrazolin-5-one

  • Reagents: Charge a reactor with Ethyl Acetoacetate (1.0 eq) and Ethanol (5 vol) .

  • Addition: Dropwise add Phenylhydrazine (1.05 eq) at room temperature. Note: Exothermic reaction; control temp < 40°C.

  • Cyclization: Heat to reflux (78°C) for 2–3 hours. Monitor via TLC (EtOAc:Hexane 3:7).[1]

  • Workup: Cool to 0–5°C. The product precipitates.

  • Purification: Filter and recrystallize from EtOH/Water.

Performance Metrics:

  • Yield: 75–85% (Isolated)

  • Atom Economy: ~78% (Loss of EtOH and H₂O)

  • Scalability: Excellent (Kg to Ton scale).

Route 2: Microwave-Assisted One-Pot Multicomponent Synthesis

Best For: Library generation, complex 4-substituted pyrazolones, high-throughput screening.[4]

This route leverages the efficiency of Multicomponent Reactions (MCRs).[5] By combining an aldehyde,


-keto ester, and hydrazine in a single pot, often under microwave irradiation, we bypass the isolation of intermediates.[4] This is particularly effective for synthesizing 4-arylidene pyrazolones .
Workflow Logic

The reaction cascades through a Knoevenagel condensation (Aldehyde +


-keto ester) followed by a Michael addition/cyclization with hydrazine.

MCR_Workflow cluster_mech Simultaneous Cascade Start Reagents: Aldehyde + Ethyl Acetoacetate + Hydrazine Process Microwave Irradiation (420W, 10 min, Solvent-Free) Start->Process Knoevenagel Knoevenagel Condensation Process->Knoevenagel In situ Product 4-Arylidene Pyrazolone Process->Product Michael Michael Addition Cyclization Cyclization

Figure 2: Microwave-assisted MCR workflow reducing reaction time from hours to minutes.

Validated Protocol: Solvent-Free Synthesis
  • Mixture: In a microwave vial, combine Benzaldehyde (1.0 mmol) , Ethyl Acetoacetate (1.0 mmol) , and Phenylhydrazine (1.0 mmol) .

  • Irradiation: Irradiate at 400–500W for 5–10 minutes. Caution: Pressure buildup; use a vented cap.

  • Workup: Cool to RT. Triturate the solid residue with cold ethanol.

  • Purification: Filtration yields high-purity solid.

Performance Metrics:

  • Yield: 88–96%

  • Time: < 15 minutes

  • E-Factor: < 1.0 (Zero solvent waste).

Route 3: Aqueous Green Synthesis (Gluconic Acid Catalyzed)

Best For: Green chemistry compliance, sensitive substrates, avoiding toxic organic solvents.

Water is often poor for organic synthesis due to solubility issues, but "on-water" conditions or the use of hydrotropes can accelerate reactions via the hydrophobic effect. Using Gluconic Acid Aqueous Solution (GAAS) acts as both a mild acid catalyst and a solubility promoter.

Protocol: GAAS Mediated Synthesis
  • Media: Dissolve Gluconic Acid (20 mol%) in water (3 mL).

  • Reaction: Add Hydrazine Hydrate (1.0 eq) and Ethyl Acetoacetate (1.0 eq) .

  • Conditions: Stir at room temperature for 20–30 minutes.

  • Workup: The product precipitates out of the aqueous phase. Filter and wash with water.

  • Recycle: The filtrate containing GAAS can be reused 3–4 times.

Performance Metrics:

  • Yield: 90–95%

  • Greenness: Water solvent, biodegradable catalyst.

  • Temp: Ambient (25°C).

Comparative Benchmarking[6]

The following table contrasts the three routes based on experimental data for the synthesis of a standard phenyl-pyrazolone derivative.

MetricRoute 1: Classical KnorrRoute 2: Microwave MCRRoute 3: Aqueous (GAAS)
Reaction Time 2–4 Hours5–15 Minutes20–40 Minutes
Typical Yield 75–85%88–98%90–95%
Atom Economy Moderate (Loss of EtOH)High (Multicomponent)High
Solvent Ethanol/Acetic AcidNone (Solvent-Free)Water
Energy Input High (Reflux)Moderate (MW Burst)Low (RT)
Purification Recrystallization often req.Trituration/FiltrationSimple Filtration
Scalability High (Industrial)Low/Medium (Batch limit)Medium
Expert Commentary
  • Choose Route 1 if you are strictly regulated by GMP processes and need established impurity profiles for regulatory filing (e.g., generic Edaravone production).

  • Choose Route 2 for lead optimization phases where speed and library diversity are paramount. The ability to vary the aldehyde component allows for rapid Structure-Activity Relationship (SAR) exploration at the C4 position.

  • Choose Route 3 if your organization has strict sustainability mandates (ISO 14001). It eliminates VOCs and reduces downstream water treatment costs.

References

  • Classical Knorr Synthesis & Edaravone

    • CN102285920A - Optimal Edaravone synthesis method. (2011).[2] Google Patents. Link

    • BenchChem Application Note: Synthesis of Pyrazole Derivatives from β-Keto Esters. (2025).[3][6][7] Link

  • Microwave/MCR Approaches

    • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules, MDPI. Link

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[8][9] MDPI. Link

  • Green/Aqueous Synthesis

    • Gluconic acid aqueous solution: A bio-compatible media for one-pot multicomponent synthesis. (2019).[2][7] ACG Publications. Link

    • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).[8][9] Thieme Connect. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-3H-pyrazol-3-one
Reactant of Route 2
4,5-Dimethyl-3H-pyrazol-3-one
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